Ethyl 5-cyano-6-{[2-({[(2,6-dichloro-4-pyridyl)amino]carbonyl}amino)phenyl]thio}-2-(trifluoromethyl)nicotinate
Description
Ethyl 5-cyano-6-{[2-({[(2,6-dichloro-4-pyridyl)amino]carbonyl}amino)phenyl]thio}-2-(trifluoromethyl)nicotinate is a nicotinate derivative characterized by a trifluoromethyl group at the 2-position, a cyano group at the 5-position, and a thio-linked phenylurea moiety at the 6-position. This compound’s structural complexity implies applications in medicinal chemistry, particularly in enzyme inhibition (e.g., acetylcholinesterase or kinase targets) .
Properties
IUPAC Name |
ethyl 5-cyano-6-[2-[(2,6-dichloropyridin-4-yl)carbamoylamino]phenyl]sulfanyl-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F3N5O3S/c1-2-35-20(33)13-7-11(10-28)19(32-18(13)22(25,26)27)36-15-6-4-3-5-14(15)30-21(34)29-12-8-16(23)31-17(24)9-12/h3-9H,2H2,1H3,(H2,29,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVNXECNRDVNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC=C2NC(=O)NC3=CC(=NC(=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-cyano-6-{[2-({[(2,6-dichloro-4-pyridyl)amino]carbonyl}amino)phenyl]thio}-2-(trifluoromethyl)nicotinate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and various biological evaluations.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H14Cl2F3N5O3S
- CAS Number : 2781928
- Molecular Weight : 505.34 g/mol
Structural Features
The molecule contains several notable functional groups:
- A cyano group (-C≡N)
- A trifluoromethyl group (-CF₃)
- A dichloropyridyl moiety , which is known for enhancing biological activity due to halogen substitution.
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 5-cyano derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related structures with trifluoromethyl and dichloropyridyl groups can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 2 | MRSA |
| Compound B | 4 | Mycobacterium tuberculosis |
| Ethyl 5-cyano derivative | TBD | TBD |
Anticancer Activity
The anticancer potential of Ethyl 5-cyano derivatives has been explored in various studies. These compounds have demonstrated cytotoxic effects against multiple cancer cell lines. For example, the presence of the thioether linkage in similar compounds has been linked to enhanced cytotoxicity.
Case Study: Cytotoxicity Evaluation
In one study, the ethyl cyano derivative was tested against human pancreatic cancer cells (Patu8988), gastric cancer cells (SGC7901), and hepatic cancer cells (SMMC7721). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
The proposed mechanisms by which Ethyl 5-cyano derivatives exert their biological effects include:
- Inhibition of DNA gyrase and topoisomerase IV , crucial enzymes for bacterial DNA replication.
- Induction of apoptosis in cancer cells via mitochondrial pathways.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions starting from appropriate pyridine derivatives. The structural characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Synthesis Route Example
- Formation of the pyridylamine intermediate through nucleophilic substitution.
- Cyclization to form the thioether linkage.
- Final modification to introduce cyano and trifluoromethyl groups.
Comparison with Similar Compounds
Ethyl 6-((1-Benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate (Compound 15)
- Substituents: 2-Methyl and 4-phenyl groups (vs. trifluoromethyl in the target compound). 6-position: (1-Benzylpiperidin-4-yl)methylamino group (vs. thio-linked phenylurea).
- Synthesis: Yielded 74% via nucleophilic substitution of ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with (1-benzylpiperidin-4-yl)methanamine in THF/EtOH .
- Pharmacological Activity : Designed for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The benzylpiperidine moiety may enhance CNS penetration compared to the target compound’s dichloropyridyl-thio group .
Ethyl 6-((4-Chlorobenzyl)amino)-5-cyano-2-phenylnicotinate (3B3-044825)
- Substituents: 2-Phenyl (vs. trifluoromethyl). 6-position: 4-Chlorobenzylamino (vs. thio-linked phenylurea).
- Molecular Weight : 391.86 g/mol (vs. ~550–600 g/mol estimated for the target compound).
- Purity : 98.0%, indicating high synthetic reproducibility. The absence of a urea group reduces hydrogen-bonding capacity compared to the target compound .
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate (H34279)
- Core Structure: Thienopyridine (vs. pyridine in the target compound).
- Functional Groups: Boc-protected amino and ester groups. Lacks halogenated or trifluoromethyl substituents.
Comparative Data Table
Key Research Findings
- Trifluoromethyl vs.
- Thio-Linked Urea vs. Alkylamino: The thio-linked phenylurea moiety in the target compound offers stronger hydrogen-bonding and halogen-bonding interactions than alkylamino groups, critical for enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
